molecular formula C4H12OSi B1207269 (Trimethylsilyl)methanol CAS No. 3219-63-4

(Trimethylsilyl)methanol

Cat. No.: B1207269
CAS No.: 3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(Trimethylsilyl)methanol, also known as Trimethylsilylmethanol, is a compound that primarily targets hydroxyl groups in organic molecules . The primary role of this compound is to act as a derivatizing agent, substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Mode of Action

The mode of action of this compound involves the interaction with its targets, the hydroxyl groups, resulting in the formation of trimethylsiloxy groups . This interaction makes the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving alcohols, phenols, or carboxylic acids . The downstream effects include increased volatility of the compounds and their enhanced suitability for analysis by certain analytical techniques .

Pharmacokinetics

Given its use as a derivatizing agent in analytical chemistry, it’s likely that its adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific context of its use .

Result of Action

The result of the action of this compound is the formation of trimethylsiloxy groups on the target molecules . This modification increases the volatility of the compounds, making them more suitable for analysis by techniques such as gas chromatography or mass spectrometry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its interaction with target molecules can be affected by the presence of other reactive groups in the environment . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Trimethylsilyl)methanol can be synthesized through several methods. One common method involves the reaction of chlorotrimethylsilane with methanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:

Cl-Si(CH3)3+CH3OH(CH3)3SiCH2OH+HCl\text{Cl-Si(CH}_3\text{)}_3 + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{OH} + \text{HCl} Cl-Si(CH3​)3​+CH3​OH→(CH3​)3​SiCH2​OH+HCl

This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(Trimethylsilyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (Trimethylsilyl)ethanol
  • (Trimethylsilyl)propanol
  • (Trimethylsilyl)butanol

Uniqueness

(Trimethylsilyl)methanol is unique due to its specific reactivity and the stability of the silyl ether it forms. Compared to other similar compounds, it offers a balance between reactivity and stability, making it particularly useful in a wide range of chemical applications .

Properties

IUPAC Name

trimethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKNBDOVPOZPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062912
Record name (Trimethylsilyl)methanol
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3219-63-4
Record name 1-(Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name Methanol, 1-(trimethylsilyl)-
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Record name (Trimethylsilyl)methanol
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Record name (trimethylsilyl)methanol
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Record name HYDROXYMETHYLTRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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